3-(4-Hydroxybutoxy)propanenitrile
Description
3-(4-Hydroxybutoxy)propanenitrile is a nitrile-containing organic compound characterized by a hydroxy-terminated butoxy ether chain. Its structure comprises a propanenitrile backbone (CH₂CH₂CN) substituted with a 4-hydroxybutoxy group (O-(CH₂)₃-CH₂OH) at the third carbon. The following analysis compares it to structurally related propanenitrile derivatives to infer its chemical behavior.
Properties
CAS No. |
18642-17-6 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(4-hydroxybutoxy)propanenitrile |
InChI |
InChI=1S/C7H13NO2/c8-4-3-7-10-6-2-1-5-9/h9H,1-3,5-7H2 |
InChI Key |
CCVCGLQQCWENGL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCC#N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
3-(4-Methoxyphenoxy)propanenitrile (CID 114247)
- Structure: Features a propanenitrile backbone linked to a 4-methoxyphenoxy group (aromatic ether) .
- Key Differences: The methoxyphenoxy substituent introduces aromaticity and lipophilicity, contrasting with the aliphatic, hydrophilic 4-hydroxybutoxy chain in the target compound. The hydroxyl group in 3-(4-hydroxybutoxy)propanenitrile enhances hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the methoxy analog.
- Collision Cross-Section : Reported as 65.6 Ų (helium) and 71.9 Ų (nitrogen) for CID 114247, suggesting a compact molecular shape . The longer hydroxybutoxy chain in the target compound may increase its cross-sectional area.
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile
- Structure: Propanenitrile substituted with a methylamino-acetylphenyl group, introducing both amino and ketone functionalities .
- Key Differences: The amino group confers basicity and nucleophilic reactivity, whereas the ether-linked hydroxyl in the target compound is neutral but hydrogen-bond-donating. The acetyl group in this analog may participate in condensation reactions, a feature absent in the hydroxybutoxy-substituted compound.
Phosphorylated Propanenitrile Derivatives (Compound 9, )
- Structure: A complex phosphorylated propanenitrile with a silyl-protected hydroxyl group and a thioether-linked terpenoid moiety .
- Key Differences :
- The phosphorylated derivative is tailored for nucleotide synthesis, emphasizing steric protection of reactive sites. In contrast, the target compound’s hydroxybutoxy group is simpler and may prioritize solubility or biodegradability.
- The tert-butyldimethylsilyl (TBS) protecting group in Compound 9 highlights synthetic strategies for hydroxyl stabilization, which may parallel methodologies for handling the target compound’s unprotected hydroxyl group.
Nitrile-Derived Lactams ()
- Examples : 4ac-i to 4ac-l, synthesized from 4-oxo-2,4-diphenylbutanenitrile .
- Key Differences :
- These lactams result from cyclization of nitrile precursors, whereas 3-(4-hydroxybutoxy)propanenitrile retains its nitrile functionality.
- The lactams exhibit high melting points (176–227°C) due to hydrogen bonding and rigidity, suggesting that the target compound’s melting point may be lower if its structure remains flexible.
Data Tables
Research Findings and Discussion
- Hydrophilicity: The hydroxyl group in the target compound enhances water solubility compared to 3-(4-methoxyphenoxy)propanenitrile, which is more lipophilic due to its aromatic ring .
- Reactivity: The nitrile group in all analogs is susceptible to hydrolysis or reduction. However, steric hindrance from the hydroxybutoxy chain may slow these reactions compared to amino-substituted derivatives .
- Synthetic Challenges : The unprotected hydroxyl group in the target compound may necessitate protection strategies (e.g., silylation, as in Compound 9) during synthesis to prevent side reactions .
- Thermal Stability : The lactam derivatives () demonstrate high thermal stability (melting points >170°C), suggesting that the target compound’s stability depends on intramolecular hydrogen bonding .
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